molecular formula C11H18BN3O4S B578774 N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide CAS No. 1218789-36-6

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide

Cat. No.: B578774
CAS No.: 1218789-36-6
M. Wt: 299.152
InChI Key: YZKTWEGVBYAEQG-UHFFFAOYSA-N
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Description

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide is a chemical compound that features a boronic acid derivative and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-bromopyrimidin-2-ylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid derivative to a boronic ester or borate.

  • Reduction: Reduction reactions are less common but can involve the reduction of the pyrimidinyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium or platinum.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

  • Boronic Ester/Borate: Resulting from oxidation reactions.

  • Reduced Pyrimidinyl Derivatives: Resulting from reduction reactions.

  • Sulfonamide Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of boronic acid chemistry. Biology: It can be used as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The sulfonamide group can interact with biological targets, potentially leading to therapeutic effects.

Molecular Targets and Pathways Involved:

  • Boronic Acid Derivatives: Interact with diols and other nucleophiles.

  • Sulfonamide Group: Can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid derivative without the pyrimidinyl or sulfonamide groups.

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: A similar compound with a pyridinyl group instead of a pyrimidinyl group.

Properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O4S/c1-10(2)11(3,4)19-12(18-10)8-6-13-9(14-7-8)15-20(5,16)17/h6-7H,1-5H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKTWEGVBYAEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675249
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-36-6
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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